molecular formula C16H12ClN5O2S B5600637 N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B5600637
M. Wt: 373.8 g/mol
InChI Key: DCRIIPVUPKFSKH-VCHYOVAHSA-N
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Description

N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C16H12ClN5O2S and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.0400235 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have extensively explored the synthesis and chemical properties of compounds related to "N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine." For instance, the study on the synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents demonstrates the versatility of triazole derivatives in synthesizing compounds with potential biological activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014). Similarly, the synthesis of new azo Schiff bases of pyrazole derivatives and their spectroscopic and theoretical investigations underscore the chemical versatility and potential for further functionalization of such compounds (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Biological and Antimicrobial Activities

The antimicrobial potential of triazole derivatives, including compounds structurally related to "this compound," has been a significant area of research. The study by Salama (2020) on the synthesis of 1,3,4-oxadiazole derivatives and their anti-Salmonella typhi activity evaluation provides evidence of the antimicrobial capabilities of these compounds, highlighting their potential as therapeutic agents (Salama, 2020).

Photophysical and Electrochemical Studies

Research has also focused on the photophysical and electrochemical properties of triazole and its derivatives, indicating their potential in materials science and sensor technology. For example, the study on the synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan explores the photophysical characteristics of nitrobenzofurazan derivatives, which are closely related to the chemical nature of "this compound" (Bem et al., 2007).

Antioxidant Properties and Stability

The investigation into the variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines provides insights into the stability and antioxidant properties of related compounds, which could inform further research into the stability and potential antioxidative applications of triazole derivatives (Rapta et al., 2009).

Properties

IUPAC Name

(E)-1-(2-chloro-5-nitrophenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2S/c1-25-16-20-19-15(11-5-3-2-4-6-11)21(16)18-10-12-9-13(22(23)24)7-8-14(12)17/h2-10H,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRIIPVUPKFSKH-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.